molecular formula C26H30ClN3O4S B10814352 (2S,3R)-LP99

(2S,3R)-LP99

Cat. No.: B10814352
M. Wt: 516.1 g/mol
InChI Key: LVDRREOUMKACNJ-GJZUVCINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R)-2-(4-Chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a structurally complex small molecule characterized by a piperidinone core substituted with a 4-chlorophenyl group, a 1,4-dimethyl-2-oxoquinolin-7-yl moiety, and a 2-methylpropane-1-sulfonamide side chain. Its molecular formula is C₂₆H₃₀ClN₃O₄S, with a molecular weight of 516.05 g/mol.

Properties

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antiviral effects. The intricate structural features of this compound, particularly the piperidine and quinoline moieties, suggest that it may interact with various biological targets.

The molecular formula of the compound is C26H30ClN3O4S, with a molecular weight of 516.1 g/mol. Its structure includes a sulfonamide group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC26H30ClN3O4S
Molecular Weight516.1 g/mol
CAS Number1808951-93-0
Structural FeaturesPiperidine, Quinoline

The biological activity of N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide primarily involves interactions with specific proteins involved in cell signaling pathways. Research indicates that sulfonamides can inhibit enzymes such as carbonic anhydrases and certain proteases, which play roles in various physiological processes.

Target Enzymes

One notable target is cathepsin K (EC 3.4.22.38), an enzyme involved in bone resorption and implicated in osteoporosis and other bone-related diseases. The inhibition of cathepsin K by sulfonamides can potentially lead to therapeutic effects in conditions characterized by excessive bone resorption .

Antibacterial Activity

Studies have shown that compounds similar to N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide exhibit significant antibacterial properties. The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

Antiviral Activity

Preliminary data suggest potential antiviral activity against certain viruses. The mechanism may involve interference with viral replication processes or modulation of host cell responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In vitro Studies : Laboratory tests demonstrated that the compound exhibits dose-dependent inhibition of cathepsin K activity, indicating its potential as a therapeutic agent in bone resorption disorders.
  • In vivo Studies : Animal models have shown promising results where administration of the compound led to decreased markers of bone turnover, suggesting an anti-resorptive effect.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in humans for indications such as osteoporosis and other metabolic bone diseases.

Comparison with Similar Compounds

Key Functional Differences:

Stereochemical Impact on BRD7/9 Inhibition :
LP99 exhibits potent and selective inhibition of bromodomains BRD7 and BRD9 (IC₅₀ = 0.26 μM and 0.29 μM, respectively), attributed to its (2R,3S) configuration. Enantiomeric reversal (as in the target compound) may alter binding affinity due to steric clashes or mismatched hydrogen bonding in the bromodomain acetyl-lysine binding pocket .

Chromatin Remodeling Specificity :
LP99’s enantiopure synthesis ensures specificity for BRD7/9 over other BET family members (e.g., BRD4). The target compound’s (2S,3R) configuration could shift selectivity or reduce potency, as demonstrated in studies of chiral bromodomain inhibitors .

Comparative Data Table:

Property Target Compound LP99
Stereochemistry (2S,3R) (2R,3S)
Molecular Formula C₂₆H₃₀ClN₃O₄S C₂₆H₃₀ClN₃O₄S
Molecular Weight 516.05 g/mol 516.05 g/mol
Key Therapeutic Target Hypothesized: BRD7/9 BRD7/9 (IC₅₀ = 0.26–0.29 μM)
Selectivity Unknown (stereochemistry-dependent) >100-fold selectivity over BRD4

Comparison with Other Sulfonamide Derivatives

Unlike the target compound, G features a morpholine-acetamido substituent and a cyclopentenyl group, targeting distinct pathways . Similarly, antihypertensive hexahydropyrimidine derivatives () lack the quinolin-piperidinone scaffold, underscoring the uniqueness of the target molecule in epigenetic applications .

Research Implications

The stereochemical sensitivity of bromodomain inhibitors underscores the need for enantiopure synthesis and rigorous profiling of the target compound.

Preparation Methods

Cyclization Methods

The quinoline core is typically synthesized via cyclization reactions. Microwave-assisted methods offer advantages in yield and reaction time compared to conventional heating. For example:

  • Meldrum’s Acid Intermediate :

    • Step 1 : React malonic acid with acetone to form Meldrum’s acid (2 ).

    • Step 2 : Reflux with triethyl orthoformate to generate a reactive ketene intermediate.

    • Step 3 : Cyclize with substituted anilines (4a–d ) under microwave irradiation (250°C, 10–15 min) to yield 6-substituted 4-hydroxyquinolines (6a–d ).

    • Step 4 : Chlorinate using phosphorus oxychloride to obtain 4-chloroquinolines (7a–d ).

Reagent Conditions Yield Reference
Malonic acid + AcetoneReflux, Meldrum’s acid formation70–75%
Meldrum’s acid + AnilinesMicrowave, 250°C, 10–15 min66–70%
4-Hydroxyquinoline + POCl₃Reflux, 4 h70–75%

Alternative Approaches

For quinoline derivatives with 1,4-dimethyl-2-oxo substitutions, Knoevenagel condensation/aza-Wittig cascades are effective:

  • o-Azidobenzaldehyde + Ketosulfonamide :

    • React o-azidobenzaldehyde (1 ) with ketosulfonamide (2 ) in the presence of triphenylphosphine and a base (e.g., piperidine).

    • The Knoevenagel condensation forms an iminophosphorane intermediate (3 ), followed by intramolecular aza-Wittig cyclization to yield 3-sulfonylquinolines (5 ).

Substrate Solvent Base Yield
o-Azidobenzaldehyde + KetosulfonamideMeCNPiperidine85–92%

Piperidine Ring Functionalization

Nucleophilic Substitution

The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr):

  • 2-(Piperidin-1-yl)quinoline-3-carbaldehyde :

    • React 2-chloroquinoline-3-carbaldehyde (3 ) with piperidine in polyethylene glycol (PEG-400) catalyzed by cetyltrimethylammonium bromide (CTAB) to yield 4 .

Substrate Catalyst Conditions Yield
2-Chloroquinoline-3-carbaldehydeCTAB, PEG-400Reflux, 12–24 h97–98%

Chiral Center Formation

The (2S,3R) configuration is achieved through stereocontrolled reactions:

  • Asymmetric Synthesis : Use chiral auxiliaries or catalysts during the formation of the piperidine ring.

  • Resolution : Post-synthetic chiral resolution via crystallization or chromatography.

Sulfonamide Bond Formation

Sulfonyl Chloride Coupling

The sulfonamide group is introduced by reacting the piperidine amine with 2-methylpropane-1-sulfonyl chloride:

  • Procedure :

    • Dissolve the piperidine intermediate in dry CH₂Cl₂.

    • Add 2-methylpropane-1-sulfonyl chloride and triethylamine (Et₃N) under N₂ atmosphere.

    • Stir at room temperature for 12–24 h, then purify via column chromatography.

Reagent Conditions Yield
Piperidine intermediate + Sulfonyl chlorideCH₂Cl₂, Et₃N, RT, 12–24 h65–78%

Alternative Cross-Coupling Methods

C–N Bond Formation via copper or palladium catalysis can also be employed:

  • Copper-Catalyzed Coupling : React arylboronic acids with amines in the presence of Cu(OAc)₂ and boric acid.

Characterization and Optimization

Spectroscopic Analysis

Critical characterization data includes:

  • 1H/13C NMR : Confirm aromatic protons (δ 7.3–8.9 ppm) and sulfonamide NH (δ 3.2–3.5 ppm).

  • IR : Peaks at 1329–1136 cm⁻¹ (S=O) and 1623 cm⁻¹ (C=N).

  • HRMS : Verify molecular ion peak (e.g., m/z 523.0).

Yield Optimization

Microwave-assisted reactions significantly improve yields compared to conventional methods:

Method Yield Reaction Time
Microwave (250°C)66–70%10–15 min
Conventional Heating45–50%6–12 h

Q & A

Q. What are the key synthetic pathways for this compound, and what critical reaction conditions must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step protocols, including condensation of the quinoline moiety with a piperidinone intermediate and subsequent sulfonamide coupling. Critical steps include:

  • Stereochemical control : Use of chiral catalysts (e.g., palladium-based systems) to maintain (2S,3R) configuration .
  • Solvent optimization : Ethanol or acetic acid for cyclization reactions, with HCl or H2SO4 as catalysts to enhance regioselectivity .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate enantiomerically pure fractions .

Q. How is the stereochemistry of the compound confirmed experimentally?

Stereochemical validation employs:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
  • NMR spectroscopy : <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY to confirm spatial proximity of substituents (e.g., 4-chlorophenyl and quinoline groups) .
  • Optical rotation : Matches calculated values from computational models (e.g., ACD/Labs Percepta) .

Q. What computational tools are used to predict physicochemical properties, and how reliable are they?

  • ACD/Labs Percepta : Predicts logP, solubility, and pKa with >85% accuracy compared to experimental data .
  • PubChem algorithms : Calculate topological polar surface area (TPSA) and hydrogen-bonding capacity, critical for bioavailability studies .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are used to validate its mechanism of action?

  • Enzyme inhibition : Fluorescence polarization assays measure binding affinity to kinases or proteases, with IC50 values reported in the nanomolar range .
  • Cellular uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2) after 24-hour exposure .
  • In vivo models : Pharmacokinetic profiling in rodents using <sup>14</sup>C-labeled analogs to track tissue distribution .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Dose-response recalibration : Adjust concentrations to account for plasma protein binding differences .
  • Metabolite profiling : UPLC-QTOF-MS identifies active metabolites that may contribute to efficacy in vivo but not in vitro .
  • Species-specific enzyme assays : Compare human vs. rodent target isoforms to explain divergent results .

Q. What are the challenges in optimizing this compound’s selectivity against off-target receptors?

  • Structural analogs : Introduce methyl or halogen groups at the quinoline C-4 position to reduce off-target binding .
  • Molecular dynamics simulations : Model interactions with homologous enzymes (e.g., CYP450 isoforms) to predict selectivity .
  • High-throughput screening : Test 500+ derivatives in parallel against a panel of 50 kinases to identify selective candidates .

Q. How is metabolic stability assessed, and what modifications improve pharmacokinetic profiles?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
  • Deuterium labeling : Replace labile hydrogens with deuterium at the piperidin-6-one position to slow oxidative metabolism .
  • Prodrug strategies : Convert the sulfonamide to a phosphate ester for enhanced aqueous solubility and delayed release .

Data Analysis and Experimental Design

Q. What statistical methods are applied to validate reproducibility in dose-response studies?

  • ANOVA with Tukey post-hoc tests : Compare triplicate data across concentration gradients (e.g., 0.1–100 µM) .
  • Hill slope analysis : Fit sigmoidal curves to calculate EC50 and assess cooperativity in target binding .

Q. How are stability studies designed to evaluate shelf-life under varying storage conditions?

  • ICH guidelines : Accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products .
  • Light exposure tests : UV-vis spectroscopy tracks photodegradation rates in clear vs. amber vials .

Safety and Compliance

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • TCI America guidelines : Use PPE (gloves, goggles) and fume hoods during synthesis due to potential mutagenicity .
  • Waste disposal : Neutralize sulfonamide residues with 10% NaOH before incineration .

Structural and Functional Insights

Q. How does the 4-chlorophenyl group influence target binding compared to other halogenated analogs?

  • Docking studies : Chlorine’s electronegativity enhances π-π stacking with hydrophobic pockets in enzyme active sites .
  • SAR comparisons : Fluorine or bromine substitutions reduce affinity by 3–5-fold due to steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.